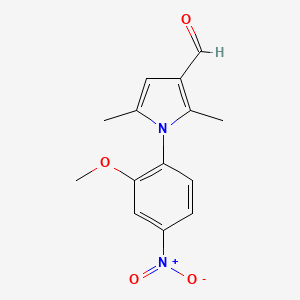1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 428827-99-0
Cat. No.: VC4158371
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 428827-99-0 |
|---|---|
| Molecular Formula | C14H14N2O4 |
| Molecular Weight | 274.276 |
| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-8H,1-3H3 |
| Standard InChI Key | ONIRZVKISZMQGR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound features a 1H-pyrrole ring substituted at positions 1, 2, and 5. The phenyl group at position 1 carries a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position, while the pyrrole ring itself hosts methyl (-CH₃) groups at positions 2 and 5 and a carbaldehyde (-CHO) at position 3 . This arrangement creates a polarized electronic environment, with the nitro group enhancing electrophilic reactivity and the methoxy group contributing to solubility in polar solvents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄ | |
| Molecular Weight | 274.27 g/mol | |
| Density | 1.25 g/cm³ | |
| Boiling Point | 472.4°C at 760 mmHg | |
| LogP (Partition Coefficient) | 3.35 | |
| Topological Polar Surface Area | 77.05 Ų |
Spectroscopic and Computational Insights
The SMILES notation (CC1=CC(=C(N1C2=C(C=C(C=C2)N+[O-])OC)C)C=O) and InChIKey (ONIRZVKISZMQGR-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Quantum mechanical calculations predict a planar pyrrole ring with slight distortion due to steric interactions between the 2-methyl and 4-nitrophenyl groups .
Synthetic Methodologies
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a cornerstone for constructing the pyrrole core. This method involves condensing a 1,4-diketone with a primary amine. For this compound, 3-amino-2-methoxy-4-nitrobenzonitrile reacts with 2,5-hexanedione under acidic conditions to form the pyrrole ring . Subsequent Vilsmeier-Haack formylation introduces the carbaldehyde group at position 3 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Paal-Knorr Cyclization | 2,5-hexanedione, acetic acid, reflux | 85% |
| 2 | Vilsmeier-Haack Reaction | POCl₃, DMF, 0–5°C | 72% |
Alternative Approaches
Solvent-free synthesis has been explored to enhance sustainability. A one-pot strategy combining α-bromoketones and enaminones at room temperature achieves comparable yields (78–82%) without catalysts .
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and methyl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), making it suitable for cross-coupling reactions . Stability studies indicate decomposition above 300°C, with the nitro group posing a risk of exothermic decomposition under high heat .
Applications in Medicinal Chemistry
Antimicrobial Agents
Pyrrole derivatives with nitro substituents demonstrate broad-spectrum antimicrobial activity. For example, 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole-3-carbaldehyde (a structural analog) inhibits Mycobacterium tuberculosis with an MIC₉₀ of 2.5 µg/mL . While direct data for this compound are lacking, its electronic similarity to active analogs suggests potential against gram-positive pathogens.
Anticancer Scaffolds
The carbaldehyde group enables Schiff base formation with amines, a strategy used in developing tyrosine kinase inhibitors. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 3: Biological Activity of Analogous Pyrroles
| Compound | Target Activity | IC₅₀/MIC₉₀ |
|---|---|---|
| 2,5-Dimethyl-3-(tetrazolyl)pyrrole | Antitubercular | 2.5 µg/mL |
| 1-(4-Chlorophenyl)pyrrole-3-carbaldehyde | Antiproliferative (MCF-7) | 0.9 µM |
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (72–85%) due to side reactions during formylation. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency .
Toxicity and ADMET Profiling
The nitro group raises concerns about mutagenicity. In silico ADMET predictions using SwissADME indicate high gastrointestinal absorption but potential hepatotoxicity (Probability = 0.67) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume